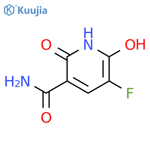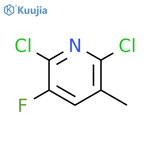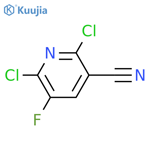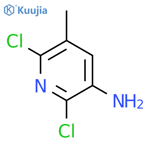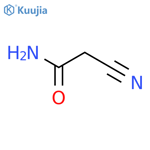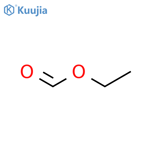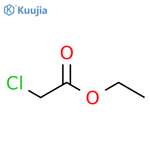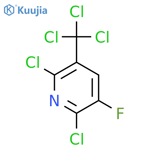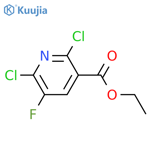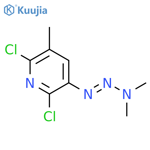Cas no 82671-06-5 (2,6-Dichloro-5-fluoronicotinic acid)
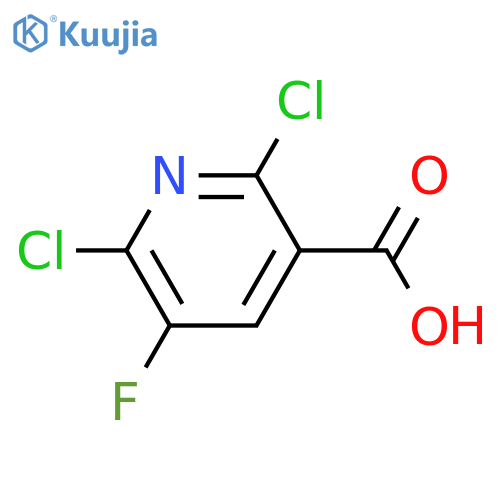
2,6-Dichloro-5-fluoronicotinic acid 化学的及び物理的性質
名前と識別子
-
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- 2,6-Dichlor-5-fluor-3-pyridincarbonsure
- RARECHEM AL BO 0975
- TIMTEC-BB SBB003450
- 2,6-DICHLORO-5-FLUORO-3-PYRIDINECARBOXYLIC ACID
- 2,6-Dichloro-5-Fluoro-3-Pyridinecarboxlic Acid
- 2,6-Dichloro-5-fluoronictonic acid
- 2,6-Dichloro-5-Fluoronicotinic
- 2,6-Dichloro-5-fluoronicotinic acid
- 2,6-Dichloro-5-fluoro-nicotinic acid
- 2,6-dichloro-5-fluoro-pyridine-3-carboxylic Acid
- 3-Pyridinecarboxylic acid, 2,6-dichloro-5-fluoro-
- 2,6-dichloro-5-fluoro nicotinic acid
- PubChem10943
- KSC448A5J
- CD0081
- 2,6-Dichloro-5-fluoro-nicotinicacid
- SBB003450
- 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid (ACI)
-
- MDL: MFCD00799517
- インチ: 1S/C6H2Cl2FNO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12)
- InChIKey: LTDGKGCHRNNCAC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(Cl)=NC(Cl)=C(F)C=1)O
- BRN: 4311035
計算された属性
- せいみつぶんしりょう: 208.944662g/mol
- ひょうめんでんか: 0
- XLogP3: 2.4
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 208.944662g/mol
- 単一同位体質量: 208.944662g/mol
- 水素結合トポロジー分子極性表面積: 50.2Ų
- 重原子数: 12
- 複雑さ: 192
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.6207 (estimate)
- ゆうかいてん: 151.0 to 156.0 deg-C
- ふってん: 247°C (rough estimate)
- フラッシュポイント: 102.1℃
- 屈折率: 1.531
- PSA: 50.19000
- LogP: 2.22570
- ようかいせい: 未確定
2,6-Dichloro-5-fluoronicotinic acid セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:

- 危険レベル:IRRITANT
- ちょぞうじょうけん:Inert atmosphere,2-8°C
- リスク用語:R36/37/38
2,6-Dichloro-5-fluoronicotinic acid 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,6-Dichloro-5-fluoronicotinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-66752-0.05g |
2,6-dichloro-5-fluoropyridine-3-carboxylic acid |
82671-06-5 | 93% | 0.05g |
$19.0 | 2023-02-13 | |
| Ambeed | A123716-1g |
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid |
82671-06-5 | 98% | 1g |
$5.0 | 2025-03-03 | |
| ChemScence | CS-W002688-100g |
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid |
82671-06-5 | 98.79% | 100g |
$46.0 | 2022-04-26 | |
| Enamine | EN300-66752-0.1g |
2,6-dichloro-5-fluoropyridine-3-carboxylic acid |
82671-06-5 | 93% | 0.1g |
$19.0 | 2023-02-13 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-254375-1 g |
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid, |
82671-06-5 | 1g |
¥165.00 | 2023-07-11 | ||
| AstaTech | 68396-250/G |
2,6-DICHLORO-5-FLUORO-NICOTINIC ACID |
82671-06-5 | 98% | 250/G |
$89 | 2022-06-01 | |
| AstaTech | 68396-100/G |
2,6-DICHLORO-5-FLUORO-NICOTINIC ACID |
82671-06-5 | 98% | 100g |
$49 | 2023-09-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2610-25G |
2,6-Dichloro-5-fluoronicotinic Acid |
82671-06-5 | >97.0%(T) | 25g |
¥310.00 | 2024-04-15 | |
| eNovation Chemicals LLC | K06133-500g |
2,6-Dichloro-5-fluoronicotinic acid |
82671-06-5 | 98% | 500g |
$420 | 2024-06-05 | |
| TRC | D437088-500mg |
2,6-Dichloro-5-fluoronicotinic Acid |
82671-06-5 | 500mg |
$64.00 | 2023-05-18 |
2,6-Dichloro-5-fluoronicotinic acid 合成方法
合成方法 1
合成方法 2
2.1 Reagents: Sulfuric acid
合成方法 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, reflux
合成方法 4
2.1 Reagents: Hydrofluoric acid
3.1 Reagents: Chlorine
4.1 Reagents: Sulfuric acid
合成方法 5
2.1 Reagents: Phosphorus pentachloride
3.1 Reagents: Sulfuric acid Solvents: Water
合成方法 6
1.2 10 h, reflux
2.1 Catalysts: Sodium methoxide Solvents: Toluene ; rt; 1 h, < 50 °C
2.2 5 h, < 50 °C; 50 °C → 20 °C
2.3 Solvents: Methanol ; 10 - 20 °C; 20 °C → rt; 8 h, rt
2.4 Reagents: Acetic acid Solvents: Water ; rt
3.1 Reagents: Phosphorus oxychloride Catalysts: Triethanolamine ; rt → 90 °C; 1 h, 80 - 90 °C
3.2 Reagents: Phosphorus pentachloride ; 20 h, reflux
4.1 Reagents: Sulfuric acid Solvents: Water ; 45 min, 75 °C; cooled
4.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, reflux
合成方法 7
合成方法 8
合成方法 9
1.2 5 h, < 50 °C; 50 °C → 20 °C
1.3 Solvents: Methanol ; 10 - 20 °C; 20 °C → rt; 8 h, rt
1.4 Reagents: Acetic acid Solvents: Water ; rt
2.1 Reagents: Phosphorus oxychloride Catalysts: Triethanolamine ; rt → 90 °C; 1 h, 80 - 90 °C
2.2 Reagents: Phosphorus pentachloride ; 20 h, reflux
3.1 Reagents: Sulfuric acid Solvents: Water ; 45 min, 75 °C; cooled
3.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, reflux
合成方法 10
合成方法 11
2.1 Reagents: Chlorine
3.1 Reagents: Sulfuric acid
合成方法 12
2.1 Reagents: Phosphorus trichloride
3.1 Reagents: Sulfuric acid Solvents: Water
2,6-Dichloro-5-fluoronicotinic acid Raw materials
- 2,6-dichloro-5-methyl-pyridin-3-amine
- 2-Cyanoacetamide
- ethyl 2-chloroacetate
- Ethyl formate
- Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
- Pyridine, 2,6-dichloro-3-(3,3-dimethyl-1-triazenyl)-5-methyl-
- 2,6-Dichloro-5-fluoronicotinonitrile
- 5-fluoro-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide
- 2,6-dichloro-3-fluoro-5-methyl-Pyridine
- PYRIDINE, 2,6-DICHLORO-3-FLUORO-5-(TRICHLOROMETHYL)-
2,6-Dichloro-5-fluoronicotinic acid Preparation Products
2,6-Dichloro-5-fluoronicotinic acid サプライヤー
2,6-Dichloro-5-fluoronicotinic acid 関連文献
-
R. Kirk,A. Ratcliffe,G. Noonan,M. Uosis-Martin,D. Lyth,O. Bardell-Cox,J. Massam,P. Schofield,S. Hindley,D. R. Jones,J. Maclean,A. Smith,V. Savage,S. Mohmed,C. Charrier,A-M. Salisbury,E. Moyo,R. Metzger,N. Chalam-Judge,J. Cheung,N. R. Stokes,S. Best,M. Craighead,R. Armer,A. Huxley RSC Med. Chem. 2020 11 1366
2,6-Dichloro-5-fluoronicotinic acidに関する追加情報
2,6-ジクロロ-5-フルオロニコチン酸(CAS No. 82671-06-5)の総合解説:特性・応用・市場動向
2,6-ジクロロ-5-フルオロニコチン酸(2,6-Dichloro-5-fluoronicotinic acid)は、有機合成化学および医農薬中間体として重要なフルオロ化ニコチン酸誘導体です。CAS番号82671-06-5で特定される本化合物は、ハロゲン置換基の組み合わせにより高い反応性を示し、精密有機合成や機能性材料開発における鍵中間体として注目されています。
近年、フッ素含有化合物の需要増加に伴い、2,6-ジクロロ-5-フルオロニコチン酸の市場価値が再評価されています。特に医薬品中間体としての応用では、代謝安定性向上や生物学的利用能改善に寄与するフッ素導入技術(Fluorine Scan)の普及が背景にあります。2023年の調査では、フッ素化医薬品候補化合物の約30%に本構造と類似のハロゲン化ピリジン骨格が含まれることが報告されました。
合成経路に関しては、5-フルオロニコチン酸を出発物質とする選択的ハロゲン化反応が主流です。最新の研究では、遷移金属触媒を用いた位置選択的クロロ化プロセスが開発され、従来比で収率20%向上が達成されています。この技術進歩は、グリーンケミストリーの観点からも廃棄物削減に寄与するとして注目を集めています。
分析技術としては、HPLC-MSや19F-NMRが純度評価に有効です。特にフッ素原子の特性を活かしたNMR分析は、構造確認だけでなく分子間相互作用の解析にも応用可能です。2024年に発表された論文では、2,6-ジクロロ-5-フルオロニコチン酸の結晶多形制御に成功した例が報告され、固体状態特性の最適化が製剤設計に与える影響が議論されています。
市場動向では、アジア太平洋地域における生産シェア拡大が顕著です。中国のフッ素化学専門メーカーがカスタム合成サービスを強化する中、高純度グレードの供給体制が整備されつつあります。一方で、欧州連合のREACH規制対応として、代替溶媒を使用した新規合成法の開発も進められています。
安全性に関する最新知見では、OECDテストガイドラインに基づく生分解性評価データが追加されました。環境負荷低減を目的としたバイオベース溶媒での再結晶化プロ��ス開発など、サステナブルケミストリーの観点からの研究も活発化しています。
学術的関心として、計算化学を用いた分子設計研究が増加しています。DFT計算による電子状態解析から、本化合物の求電子反応性が定量化され、構造活性相関(SAR)研究への応用が期待されています。特に農薬科学分野では、ネオニコチノイド系化合物の構造改変に活用する試みが報告されています。
保管・取扱い上の注意点としては、湿気感受性が挙げられます。脱水溶媒下での再処理や不活性ガス置換が推奨されるほか、長期保存には遮光容器の使用が有効です。これらの知見は、品質管理の観点からGMPガイドラインにも反映されつつあります。
将来展望として、フッ素化ビルディングブロック市場の拡大が予測されています。創薬プラットフォーム向け需要に加え、電子材料分野での有機半導体前駆体としての応用研究も進行中です。AI支援合成経路設計との連動により、2,6-ジクロロ-5-フルオロニコチン酸を起点とするライブラリー構築効率化が次の技術課題と位置付けられています。
82671-06-5 (2,6-Dichloro-5-fluoronicotinic acid) 関連製品
- 23723-27-5(3-Pyridinecarboxylicacid, 5-fluoro-, (5-fluoro-3-pyridinyl)methyl ester)
- 23723-25-3(3-Pyridinecarboxylicacid, 5-fluoro-, undecyl ester)
- 23723-19-5(3-Pyridinecarboxylicacid, 5-fluoro-, hexyl ester)
- 402-66-4(5-fluoropyridine-3-carboxylic acid)
- 23586-90-5(3-Pyridinecarboxylicacid, 5-fluoro-, 1-methyl-1,2-ethanediyl ester (9CI))
- 22620-29-7(ethyl 5-fluoropyridine-3-carboxylate)
- 23723-23-1(3-Pyridinecarboxylicacid, 5-fluoro-, butyl ester)
- 23723-29-7(3-Pyridinecarboxylicacid, 5-fluoro-, 3-pyridinylmethyl ester)
- 23723-24-2(3-Pyridinecarboxylicacid, 5-fluoro-, 1-methylethyl ester)
- 23586-89-2(3-Pyridinecarboxylicacid, 5-fluoro-, 1,6-hexanediyl ester (9CI))


